molecular formula C18H21Cl4N3O B13744725 9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride CAS No. 10072-24-9

9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride

Cat. No.: B13744725
CAS No.: 10072-24-9
M. Wt: 437.2 g/mol
InChI Key: NMWKGIRWQDIIKL-UHFFFAOYSA-N
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Description

9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a chloroethylamino group and a methoxyacridine core. It is often studied for its potential use in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride typically involves multiple steps. One common method includes the reaction of 6-chloro-2-methoxyacridine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride involves its interaction with DNA. The compound can intercalate into the DNA structure, disrupting the normal function of the genetic material. This leads to the inhibition of DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis . The molecular targets include various enzymes and proteins involved in DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride apart is its specific structure, which allows for unique interactions with DNA and other biological molecules. This makes it particularly valuable in medicinal chemistry and biological research .

Properties

CAS No.

10072-24-9

Molecular Formula

C18H21Cl4N3O

Molecular Weight

437.2 g/mol

IUPAC Name

2-chloroethyl-[2-[(6-chloro-2-methoxyacridin-9-yl)azaniumyl]ethyl]azanium;dichloride

InChI

InChI=1S/C18H19Cl2N3O.2ClH/c1-24-13-3-5-16-15(11-13)18(22-9-8-21-7-6-19)14-4-2-12(20)10-17(14)23-16;;/h2-5,10-11,21H,6-9H2,1H3,(H,22,23);2*1H

InChI Key

NMWKGIRWQDIIKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)[NH2+]CC[NH2+]CCCl.[Cl-].[Cl-]

Origin of Product

United States

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